molecular formula C17H34 B13818017 (1-Butylheptyl)cyclohexane CAS No. 13151-80-9

(1-Butylheptyl)cyclohexane

Cat. No.: B13818017
CAS No.: 13151-80-9
M. Wt: 238.5 g/mol
InChI Key: BYZLRRVDPKPOEP-UHFFFAOYSA-N
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Description

(1-Butylheptyl)cyclohexane is an organic compound with the chemical formula C17H34 It is a derivative of cyclohexane, where a butylheptyl group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Butylheptyl)cyclohexane typically involves the alkylation of cyclohexane with a butylheptyl halide under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (1-Butylheptyl)cyclohexane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of cyclohexanone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce cyclohexane derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of this compound, using reagents like sodium iodide in acetone.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, elevated temperatures and pressures.

    Substitution: Sodium iodide, acetone, reflux conditions.

Major Products:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

(1-Butylheptyl)cyclohexane has several applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, lubricants, and polymers.

Mechanism of Action

The mechanism of action of (1-Butylheptyl)cyclohexane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    Cyclohexane: The parent compound, with a simpler structure and different chemical properties.

    (1-Butyloctyl)cyclohexane: A similar compound with an additional carbon in the alkyl chain.

    (1-Ethylundecyl)cyclohexane: Another similar compound with a longer alkyl chain.

Uniqueness: (1-Butylheptyl)cyclohexane is unique due to its specific alkyl chain length and branching, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. These properties make it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

13151-80-9

Molecular Formula

C17H34

Molecular Weight

238.5 g/mol

IUPAC Name

undecan-5-ylcyclohexane

InChI

InChI=1S/C17H34/c1-3-5-7-9-13-16(12-6-4-2)17-14-10-8-11-15-17/h16-17H,3-15H2,1-2H3

InChI Key

BYZLRRVDPKPOEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)C1CCCCC1

Origin of Product

United States

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